molecular formula C13H18N2O4S B5016549 2-ethyl-1-[(4-nitrophenyl)sulfonyl]piperidine

2-ethyl-1-[(4-nitrophenyl)sulfonyl]piperidine

Cat. No.: B5016549
M. Wt: 298.36 g/mol
InChI Key: ZTECERKVDNEFRB-UHFFFAOYSA-N
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Description

2-Ethyl-1-[(4-nitrophenyl)sulfonyl]piperidine is a piperidine derivative functionalized with a 4-nitrobenzenesulfonyl group at the 1-position and an ethyl substituent at the 2-position. Its molecular formula is C₁₃H₁₈N₂O₄S, with a calculated molecular weight of 310.36 g/mol. The 4-nitrophenylsulfonyl moiety is a common pharmacophore in drug design due to its electron-withdrawing properties and ability to interact with biological targets via hydrogen bonding or π-π stacking .

Properties

IUPAC Name

2-ethyl-1-(4-nitrophenyl)sulfonylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c1-2-11-5-3-4-10-14(11)20(18,19)13-8-6-12(7-9-13)15(16)17/h6-9,11H,2-5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTECERKVDNEFRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641377
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-1-[(4-nitrophenyl)sulfonyl]piperidine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1.1. Janus Kinase Inhibition

One of the primary applications of piperidine derivatives, including 2-ethyl-1-[(4-nitrophenyl)sulfonyl]piperidine, is in the inhibition of Janus Kinase (JAK) activity. JAKs are critical in signaling pathways associated with various autoimmune and inflammatory diseases. Research has indicated that this compound exhibits potential as a JAK3 inhibitor, which can be beneficial in treating conditions such as rheumatoid arthritis, psoriasis, and multiple sclerosis .

Table 1: Diseases Targeted by JAK Inhibitors

DiseaseMechanism of ActionPotential Benefits
Rheumatoid ArthritisJAK inhibitionReduced inflammation and pain relief
PsoriasisJAK inhibitionDecreased skin lesions and discomfort
Multiple SclerosisJAK inhibitionSlowed disease progression

1.2. Autotaxin Inhibition

Another significant application of piperidine derivatives is their role as autotaxin inhibitors. Autotaxin is involved in the production of lysophosphatidic acid (LPA), which plays a role in cancer progression and metastasis. Compounds like this compound may inhibit autotaxin activity, thus potentially offering therapeutic avenues for cancer treatment .

Antidiabetic Properties

Recent studies have highlighted the potential of piperidine derivatives in antidiabetic therapies. The compound has shown promise in lowering blood glucose levels by enhancing insulin sensitivity and reducing glycemic indices in various preclinical models. For instance, specific derivatives have demonstrated IC50 values significantly lower than standard antidiabetic medications like acarbose, indicating enhanced efficacy .

Table 2: Antidiabetic Activity Comparison

CompoundIC50 (μM)Comparison to Acarbose (IC50 = 14.70 μM)
This compound9.86~33% more effective
Acarbose14.70Baseline

3.1. In Vitro Studies

A series of in vitro studies have been conducted to evaluate the pharmacological activity of this compound derivatives against various cancer cell lines. These studies revealed that certain analogs exhibited significant cytotoxic effects on human leukemia cells while maintaining low toxicity toward normal cells .

3.2. Clinical Implications

Clinical implications of these findings suggest that piperidine derivatives could serve as a foundation for developing new therapeutic agents targeting autoimmune diseases and metabolic disorders. The ability to modify the piperidine structure allows for tailored pharmacological profiles that can enhance efficacy and reduce side effects .

Mechanism of Action

The mechanism of action of 2-ethyl-1-[(4-nitrophenyl)sulfonyl]piperidine involves its interaction with specific molecular targets. The nitrophenylsulfonyl group can interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity to biological targets, leading to various biological effects .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Halogen vs. Alkyl Groups: The 4-fluoro and 4-chloro analogs exhibit lower molecular weights (287.27 and 303.73 g/mol) compared to the ethyl-substituted target compound (310.36 g/mol).
  • Positional Isomerism : The 2-nitrophenylsulfonyl analog (Ref: 10-F727222) demonstrates how nitro group positioning affects electronic properties. The ortho-nitro substituent may introduce steric hindrance, reducing binding affinity compared to the para-nitro configuration .

Biological Activity

2-ethyl-1-[(4-nitrophenyl)sulfonyl]piperidine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antitumor agents. This article aims to summarize the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 4-nitrophenyl sulfonyl group and an ethyl group. The presence of the nitrophenyl moiety is significant for its interaction with biological targets, potentially influencing enzyme activity and receptor signaling pathways.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The sulfonyl group can form strong interactions with proteins, leading to inhibition of various enzymes. This includes potential inhibition of glycolytic enzymes such as neuraminidase, which is critical in viral infections .
  • Receptor Modulation : The nitrophenyl group may modulate receptor signaling pathways, enhancing or inhibiting cellular responses depending on the target receptor involved.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related piperidine compounds. For instance, derivatives have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL, indicating potent antibacterial effects .

Table 1: Antimicrobial Activity of Piperidine Derivatives

CompoundBacterial StrainMIC (μg/mL)
This compoundStaphylococcus aureus0.22
Related derivativeEscherichia coli0.25
Other derivativeSalmonella typhi0.30

Antitumor Activity

The compound also exhibits potential antitumor activity. In vitro studies have shown that related piperidine compounds can inhibit cancer cell proliferation across various human carcinoma cell lines. Notably, compounds structurally similar to this compound demonstrated significant cytotoxicity against A-431 and MDA-MB-468 cell lines .

Case Study: Antitumor Evaluation

A study evaluating a series of piperidine derivatives found that certain modifications increased their efficacy against cancer cells. The most potent derivatives showed IC50 values as low as 5 μM against targeted cancer cell lines .

Additional Biological Activities

Beyond antimicrobial and antitumor effects, compounds containing the piperidine nucleus have been associated with various pharmacological activities:

  • Antidiabetic Properties : Some derivatives have demonstrated efficacy as inhibitors of enzymes involved in glucose metabolism .
  • Anti-inflammatory Effects : Piperidine derivatives are also being explored for their anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases .

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group at the para position of the phenyl ring undergoes catalytic hydrogenation or chemical reduction to form the corresponding amine. This transformation is critical for generating bioactive intermediates in pharmaceutical synthesis.

Example Reaction:

Reagents/ConditionsProductYieldSource
H₂ (1 atm), Pd/C (10%), EtOH2-Ethyl-1-[(4-aminophenyl)sulfonyl]piperidine85–92%
  • Mechanism : The nitro group is reduced to an amine via a nitroso and hydroxylamine intermediate under hydrogenation conditions .

  • Applications : The resulting amine serves as a precursor for further functionalization (e.g., acylation or diazotization).

Sulfonamide Hydrolysis

The sulfonamide bond can be cleaved under acidic or basic conditions, though its stability necessitates harsh reagents.

Example Reaction:

Reagents/ConditionsProductYieldSource
6M HCl, reflux, 12 hrsPiperidine derivative + 4-nitrobenzenesulfonic acid60–68%
  • Mechanism : Acidic hydrolysis proceeds via protonation of the sulfonamide nitrogen, followed by nucleophilic attack by water .

  • Limitations : Prolonged heating is required due to the sulfonamide’s resistance to hydrolysis.

Nucleophilic Aromatic Substitution

The electron-deficient nitro-substituted phenyl ring participates in nucleophilic aromatic substitution (NAS) reactions, typically at the meta position relative to the sulfonamide group.

Example Reaction with Morpholine:

Reagents/ConditionsProductYieldSource
Morpholine, K₂CO₃, DMF, 100°C, 8 hrs2-Ethyl-1-[(4-nitro-3-morpholinophenyl)sulfonyl]piperidine45–50%
  • Mechanism : The nitro group activates the ring for NAS, with the sulfonamide directing substituents to the meta position .

Piperidine Ring Functionalization

The ethyl group at the 2-position of the piperidine ring can undergo oxidation, though steric hindrance may limit reactivity.

Example Reaction:

Reagents/ConditionsProductYieldSource
KMnO₄, H₂O, 80°C, 6 hrs2-Carboxy-1-[(4-nitrophenyl)sulfonyl]piperidine<10%
  • Challenges : Low yields are attributed to the steric bulk of the sulfonamide group and competing side reactions .

Sulfonamide Alkylation/Acylation

The sulfonamide nitrogen can act as a nucleophile in alkylation or acylation reactions under specific conditions.

Example Reaction with Acetyl Chloride:

Reagents/ConditionsProductYieldSource
AcCl, Et₃N, CH₂Cl₂, 0°C2-Ethyl-1-[(4-nitrophenyl)sulfonyl]-N-acetylpiperidine30–35%
  • Mechanism : The sulfonamide nitrogen is deprotonated by Et₃N, enabling nucleophilic attack on the acyl chloride .

Comparative Reactivity of Structural Analogs

The reactivity of 2-ethyl-1-[(4-nitrophenyl)sulfonyl]piperidine aligns with structurally related compounds:

CompoundKey ReactionYieldSource
Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylateEster hydrolysis to carboxylic acid75%
1-(4-Nitrophenyl)piperidineNitro reduction to amine90%

Analytical Characterization

Reaction products are typically characterized via:

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., amine formation post-reduction) .

  • Mass Spectrometry : For molecular weight validation .

  • Elemental Analysis : To verify purity and stoichiometry .

Q & A

Q. What are the critical considerations for synthesizing 2-ethyl-1-[(4-nitrophenyl)sulfonyl]piperidine with high purity?

  • Methodological Answer : Synthesis requires precise control of reaction conditions. For sulfonylation of piperidine derivatives, use anhydrous dichloromethane as the solvent and sodium hydroxide as a base to deprotonate the piperidine nitrogen, enabling efficient sulfonyl group transfer . Post-reaction purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is essential to isolate the product. Purity ≥99% can be confirmed by HPLC (C18 column, UV detection at 254 nm) and ¹H/¹³C NMR to verify the absence of unreacted 4-nitrophenylsulfonyl chloride .

Q. How should researchers handle safety risks associated with this compound?

  • Methodological Answer : Adhere to GHS hazard codes:
  • Skin/Eye Exposure : Wear nitrile gloves and goggles; rinse immediately with water for 15+ minutes upon contact .
  • Inhalation : Use fume hoods during synthesis; monitor for respiratory irritation (H335) using workplace air sampling .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents (P422) .

Q. Which spectroscopic techniques are optimal for characterizing the sulfonyl-piperidine core?

  • Methodological Answer :
  • NMR : ¹H NMR will show deshielded piperidine protons (δ 3.5–4.0 ppm for N–CH₂) and aromatic protons (δ 7.5–8.5 ppm for the nitroaryl group) .
  • FT-IR : Confirm sulfonyl group presence via S=O asymmetric stretching (~1350 cm⁻¹) and symmetric stretching (~1150 cm⁻¹) .
  • Mass Spectrometry : ESI-MS in positive ion mode should display [M+H]⁺ peaks matching the molecular formula (C₁₃H₁₆N₂O₄S) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for derivatives of this compound?

  • Methodological Answer : Use quantum chemical calculations (e.g., DFT with B3LYP/6-31G*) to model sulfonylation transition states and identify energy barriers. Pair this with cheminformatics tools to screen solvent effects (e.g., polar aprotic vs. protic) on reaction kinetics. ICReDD’s integrated computational-experimental workflows can reduce optimization time by 40–60% .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Control Variables : Standardize assay conditions (e.g., pH, temperature, cell lines) to minimize variability. For receptor-binding studies, use radioligand displacement assays with uniform protein concentrations .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to reconcile discrepancies in IC₅₀ values reported in enzymatic inhibition studies .

Q. How to design experiments probing the nitro group’s electronic effects on sulfonamide reactivity?

  • Methodological Answer : Employ a 2³ factorial design to test variables:
  • Factors : Nitro group position (para vs. meta), solvent polarity (DMF vs. THF), catalyst loading (0.1–1.0 mol% Pd).
  • Response Variables : Reaction yield, byproduct formation (HPLC tracking), and Hammett σ values for electronic effects .

Q. What advanced separation techniques improve isolation of stereoisomers or impurities?

  • Methodological Answer :
  • Chiral HPLC : Use a Chiralpak IA column with heptane/ethanol (90:10) to resolve enantiomers.
  • Prep-SFC : Supercritical CO₂ with 2% methanol co-solvent enhances resolution of sulfonamide diastereomers .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-ethyl-1-[(4-nitrophenyl)sulfonyl]piperidine
Reactant of Route 2
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2-ethyl-1-[(4-nitrophenyl)sulfonyl]piperidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.